Covalent EGFR Inhibition Potential vs. Gefitinib and Erlotinib
The acrylamide moiety in (E)-2-(3-(2-chlorophenyl)acrylamido)-N-methylthiophene-3-carboxamide is structurally primed to target Cys-773 of EGFR, a mechanism distinct from ATP-competitive inhibitors like Gefitinib (IC50 = 26-57 nM) and Erlotinib [1]. This mode of engagement suggests potential for overcoming resistance mutations, a significant advantage over classic 4-anilinoquinazoline inhibitors [1].
| Evidence Dimension | EGFR Inhibition Mechanism |
|---|---|
| Target Compound Data | Acrylamide moiety designed for covalent Cys-773 targeting (class-level inference) |
| Comparator Or Baseline | Gefitinib: IC50 = 26-57 nM (ATP-competitive, reversible); Erlotinib: similar ATP-competitive profile |
| Quantified Difference | Mechanistic differentiation: irreversible (covalent) vs. reversible inhibition |
| Conditions | EGFR kinase inhibition assays (biochemical) |
Why This Matters
For procurement in drug-resistant cancer models, this compound offers a mechanistic departure from reversible EGFR inhibitors, enabling unique experimental testing of covalent kinase engagement.
- [1] Acryloylamino-salicylanilides as EGFR PTK inhibitors. Bioorganic & Medicinal Chemistry Letters. 2005. View Source
